molecular formula C9H6Br2O2 B13574226 3-(2,4-Dibromophenyl)acrylic acid

3-(2,4-Dibromophenyl)acrylic acid

Cat. No.: B13574226
M. Wt: 305.95 g/mol
InChI Key: UZKBJCMCJJUMNY-DUXPYHPUSA-N
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Description

3-(2,4-Dibromophenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of two bromine atoms attached to the phenyl ring at the 2 and 4 positions, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dibromophenyl)acrylic acid typically involves the bromination of phenylacrylic acid. One common method is the electrophilic aromatic substitution reaction, where phenylacrylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dibromophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding phenylacrylic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylacrylic acid. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,4-Dibromophenyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dibromophenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atoms and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylacrylic acid: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2-Bromophenylacrylic acid: Contains only one bromine atom, leading to different reactivity and properties.

    4-Bromophenylacrylic acid: Similar to 2-bromophenylacrylic acid but with the bromine atom at a different position.

Uniqueness

3-(2,4-Dibromophenyl)acrylic acid is unique due to the presence of two bromine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

(E)-3-(2,4-dibromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

UZKBJCMCJJUMNY-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C=CC(=O)O

Origin of Product

United States

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